Monolaurin

Catalog No.
S536012
CAS No.
142-18-7
M.F
C15H30O4
M. Wt
274.40 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monolaurin

CAS Number

142-18-7

Product Name

Monolaurin

IUPAC Name

2,3-dihydroxypropyl dodecanoate

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3

InChI Key

ARIWANIATODDMH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

Solubility

Soluble in DMSO

Synonyms

1-dodecylglycerol, 1-O-dodecylglycerol, glycerol monolaurate, lauricidin, monododecylglycerol, monoglycerol laurate, monolaurin, rac-SN-1(3)-dodecylglycerol

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)O

Description

The exact mass of the compound Monolaurin is 274.2144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698570. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Agent in Infectious Diseases

Dietary Supplement in Poultry Production

Antiviral Agent

Cold and Flu Prevention

Chronic Fatigue Syndrome (CFS) Management

Inactivation of Gram Negative Bacteria

    Scientific Field: Microbiology

    Application Summary: One study demonstrated that monolaurin could inactivate gram negative bacteria including H.

    Results: The inactivation of H.

Synergistic Interactions with β-lactam Antibiotics

    Scientific Field: Pharmacology

    Application Summary: Monolaurin has shown synergistic interactions with β-lactam antibiotics against Staphylococcus aureus.

    Methods of Application: Agar dilution method was used for determination of minimum inhibitory concentration (MIC) of monolaurin against S.aureus isolates. Scanning electron microscope (SEM) was used to detect morphological changes in S.aureus after treatment with monolaurin.

    Results: The antibacterial activity of monolaurin was assessed on 115 S.aureus isolates, the MIC of monolaurin were 250 to 2000 µg/ml. SEM showed cell elongation and swelling in the outer membrane of S.aureus in the presence of 1xMIC of monolaurin. bla Z gene was found in 73.9% of S.aureus isolates.

Anti-biofilm Activity

Inhibitory Effects Against Bacterial Infections

    Application Summary: Monolaurin has shown potential inhibitory effects against bacterial infections such as Borrelia burgdorferi and Borrelia garinii (which are known to cause Lyme Disease), Candida albicans (which can cause yeast infections), H. Pylori or Helicobacter Pylori (which causes Gastritis), C.

Immune Support

Digestive Health

Skin Health

Antifungal Effects

    Application Summary: Both monolaurin and coconut oil, which contains lauric acid, are possibly best known for their antifungal effects. The common fungus, Candida albicans ( C. albicans) can affect the skin, genitals, throat, and mouth of humans. Monolaurin has been shown in research to treat infection with C.

Inhibition of Bacterial Infections

    Application Summary: Monolaurin benefits from a number of clinical studies which explore the potential inhibitory effects against bacterial infections such as Borrelia burgdorferi and Borrelia garinii (which are known to cause Lyme Disease), Candida albicans (which can cause yeast infections), H. Pylori or Helicobacter Pylori (which causes Gastritis), C.

Monolaurin, also known as glycerol monolaurate or glyceryl laurate, is a monoglyceride formed from the esterification of glycerol and lauric acid. Its chemical formula is C₁₅H₃₀O₄, and it appears as a white solid at room temperature. Monolaurin is naturally found in coconut oil and human breast milk, where it contributes to the antimicrobial properties of these substances. It has garnered attention for its potential health benefits, particularly in immune support and antimicrobial activity.

The mechanism by which monolaurin exerts its potential antimicrobial effects is still being explored. Studies suggest it might disrupt the lipid bilayer membranes of bacteria and viruses []. This disruption could lead to leakage of cellular contents and ultimately cell death [].

Case Study

A 2013 study investigated the effectiveness of monolaurin against Staphylococcus aureus (Staph) infections, both in vitro (laboratory setting) and in vivo (using animal models). The results showed promising antibacterial activity against certain strains of Staph.

Monolaurin is generally considered safe for consumption as a food additive and dietary supplement []. However, high doses might cause stomach upset or nausea [].

The primary reaction for synthesizing monolaurin involves the esterification of glycerol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or p-toluenesulfonic acid, as well as enzymatic catalysts such as lipases.

General Reaction:
Glycerol+Lauric AcidCatalystMonolaurin+Water\text{Glycerol}+\text{Lauric Acid}\xrightarrow{\text{Catalyst}}\text{Monolaurin}+\text{Water}

In laboratory conditions, monolaurin can be synthesized at elevated temperatures (around 130 °C) and specific molar ratios of glycerol to lauric acid, typically 1:1. The yield can vary based on the catalyst used and the reaction conditions, with reported yields ranging from 27% to over 90% depending on the method employed .

Monolaurin exhibits significant biological activities, particularly its antimicrobial properties. It has been shown to inhibit various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli, at concentrations around 500 µg/mL . Monolaurin disrupts the lipid membranes of these microorganisms, leading to cell lysis. Additionally, it has been noted for its ability to inhibit the production of certain toxins and exoproteins in bacteria .

Several methods exist for synthesizing monolaurin:

  • Chemical Catalysis:
    • Acid-Catalyzed Esterification: Using sulfuric acid or p-toluenesulfonic acid as a catalyst at high temperatures (130 °C) yields monolaurin with varying efficiency.
    • Solvent-Free Method: This approach reduces environmental impact by avoiding organic solvents during synthesis .
  • Enzymatic Catalysis:
    • Lipase-Catalyzed Glycerolysis: This method utilizes lipases such as Lipozyme 435 under mild conditions (around 56 °C) to achieve high yields with less energy consumption .
  • Glycerolysis of Triglycerides:
    • Monolaurin can also be produced from triglycerides found in palm kernel oil through glycerolysis reactions .

Monolaurin has diverse applications across various industries:

  • Food Industry: Used as an emulsifier and preservative in products like ice cream and margarine.
  • Cosmetics: Acts as a surfactant in personal care products.
  • Pharmaceuticals: Marketed as a dietary supplement for its potential health benefits against infections .
  • Agriculture: Employed in the formulation of insecticides due to its emulsifying properties.

Research indicates that monolaurin interacts with bacterial membranes, enhancing its antimicrobial efficacy. It has been shown to disrupt lipid bilayers, which is crucial for its antibacterial action. Additionally, studies have explored its synergistic effects with other antimicrobial agents, suggesting potential applications in combination therapies for infections .

Monolaurin is often compared with other monoacylglycerols due to their similar structures and functions. Here are some related compounds:

CompoundStructureSourceKey Properties
MonostearinGlycerol + Stearic AcidAnimal fatsAntimicrobial and emulsifying properties
MonopalmitinGlycerol + Palmitic AcidPalm oilEmulsifier in food and cosmetics
1-MonolinoleinGlycerol + Linoleic AcidVegetable oilsAntioxidant properties
2-MonolaurinGlycerol + Lauric AcidCoconut oilSimilar antimicrobial activity

Uniqueness of Monolaurin:
Monolaurin's unique characteristic lies in its potent antimicrobial activity specifically against a wide range of bacteria and viruses, making it particularly valuable in food preservation and health supplements. Its natural occurrence in coconut oil and breast milk also distinguishes it from other synthetic emulsifiers.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Pellets or Large Crystals

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

274.21440943 g/mol

Monoisotopic Mass

274.21440943 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WR963Y5QYW

GHS Hazard Statements

Aggregated GHS information provided by 219 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 131 of 219 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 88 of 219 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cariostatic Agents

Pictograms

Irritant

Irritant

Other CAS

27215-38-9
67701-26-2
142-18-7

Wikipedia

Monolaurin

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Dodecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Dodecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Modify: 2023-08-15
1: Lester K, Simmonds RS. Zoocin A and lauricidin in combination reduce Streptococcus mutans growth in a multispecies biofilm. Caries Res. 2012;46(3):185-93. doi: 10.1159/000337307. Epub 2012 Apr 13. PubMed PMID: 22508519.
2: Anang DM, Rusul G, Ling FH, Bhat R. Inhibitory effects of lactic acid and lauricidin on spoilage organisms of chicken breast during storage at chilled temperature. Int J Food Microbiol. 2010 Nov 15;144(1):152-9. doi: 10.1016/j.ijfoodmicro.2010.09.014. Epub 2010 Sep 22. PubMed PMID: 20947197.
3: Bozic AK, Anderson RC, Carstens GE, Ricke SC, Callaway TR, Yokoyama MT, Wang JK, Nisbet DJ. Effects of the methane-inhibitors nitrate, nitroethane, lauric acid, Lauricidin and the Hawaiian marine algae Chaetoceros on ruminal fermentation in vitro. Bioresour Technol. 2009 Sep;100(17):4017-25. doi: 10.1016/j.biortech.2008.12.061. Epub 2009 Apr 11. PubMed PMID: 19362827.
4: Maitani Y, Shimada K, Nagai T. l-Menthol, oleic acid and lauricidin in absorption enhancement of free and sodium salt of diclofenac using ethanol treated silicone membrane as model for skin. Chem Pharm Bull (Tokyo). 1996 Feb;44(2):403-8. PubMed PMID: 8998843.
5: Boddie RL, Nickerson SC. Evaluation of postmilking teat germicides containing Lauricidin, saturated fatty acids, and lactic acid. J Dairy Sci. 1992 Jun;75(6):1725-30. PubMed PMID: 1500569.
6: Dufour M, Simmonds RS, Bremer PJ. Development of a method to quantify in vitro the synergistic activity of "natural" antimicrobials. Int J Food Microbiol. 2003 Aug 25;85(3):249-58. PubMed PMID: 12878383.
7: Goc A, Niedzwiecki A, Rath M. In vitro evaluation of antibacterial activity of phytochemicals and micronutrients against Borrelia burgdorferi and Borrelia garinii. J Appl Microbiol. 2015 Dec;119(6):1561-72. doi: 10.1111/jam.12970. PubMed PMID: 26457476; PubMed Central PMCID: PMC4738477.
8: Seleem D, Chen E, Benso B, Pardi V, Murata RM. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms. PeerJ. 2016 Jun 22;4:e2148. doi: 10.7717/peerj.2148. eCollection 2016. PubMed PMID: 27366648; PubMed Central PMCID: PMC4924139.
9: Dufour M, Simmonds RS, Bremer PJ. Development of a laboratory scale clean-in-place system to test the effectiveness of "natural" antimicrobials against dairy biofilms. J Food Prot. 2004 Jul;67(7):1438-43. PubMed PMID: 15270498.
10: Noll KS, Prichard MN, Khaykin A, Sinko PJ, Chikindas ML. The natural antimicrobial peptide subtilosin acts synergistically with glycerol monolaurate, lauric arginate, and ε-poly-L-lysine against bacterial vaginosis-associated pathogens but not human lactobacilli. Antimicrob Agents Chemother. 2012 Apr;56(4):1756-61. doi: 10.1128/AAC.05861-11. Epub 2012 Jan 17. PubMed PMID: 22252803; PubMed Central PMCID: PMC3318360.
11: Goc A, Niedzwiecki A, Rath M. Cooperation of Doxycycline with Phytochemicals and Micronutrients Against Active and Persistent Forms of Borrelia sp. Int J Biol Sci. 2016 Jul 22;12(9):1093-103. doi: 10.7150/ijbs.16060. eCollection 2016. PubMed PMID: 27570483; PubMed Central PMCID: PMC4997053.
12: Manohar V, Echard B, Perricone N, Ingram C, Enig M, Bagchi D, Preuss HG. In vitro and in vivo effects of two coconut oils in comparison to monolaurin on Staphylococcus aureus: rodent studies. J Med Food. 2013 Jun;16(6):499-503. doi: 10.1089/jmf.2012.0066. PubMed PMID: 23767861.
13: Yoon BK, Jackman JA, Kim MC, Cho NJ. Spectrum of Membrane Morphological Responses to Antibacterial Fatty Acids and Related Surfactants. Langmuir. 2015 Sep 22;31(37):10223-32. doi: 10.1021/acs.langmuir.5b02088. Epub 2015 Sep 8. PubMed PMID: 26325618.
14: Mueller EA, Schlievert PM. Non-aqueous glycerol monolaurate gel exhibits antibacterial and anti-biofilm activity against Gram-positive and Gram-negative pathogens. PLoS One. 2015 Mar 23;10(3):e0120280. doi: 10.1371/journal.pone.0120280. eCollection 2015. PubMed PMID: 25799455; PubMed Central PMCID: PMC4370562.
15: Flanagan JL, Khandekar N, Zhu H, Watanabe K, Markoulli M, Flanagan JT, Papas E. Glycerol Monolaurate Inhibits Lipase Production by Clinical Ocular Isolates Without Affecting Bacterial Cell Viability. Invest Ophthalmol Vis Sci. 2016 Feb;57(2):544-50. doi: 10.1167/iovs.15-17180. PubMed PMID: 26873514.
16: Hess DJ, Henry-Stanley MJ, Wells CL. The Natural Surfactant Glycerol Monolaurate Significantly Reduces Development of Staphylococcus aureus and Enterococcus faecalis Biofilms. Surg Infect (Larchmt). 2015 Oct;16(5):538-42. doi: 10.1089/sur.2014.162. Epub 2015 Jun 25. PubMed PMID: 26110557; PubMed Central PMCID: PMC4593973.
17: Wieland M, Weber BK, Hafner-Marx A, Sauter-Louis C, Bauer J, Knubben-Schweizer G, Metzner M. A controlled trial on the effect of feeding dietary chestnut extract and glycerol monolaurate on liver function in newborn calves. J Anim Physiol Anim Nutr (Berl). 2015 Feb;99(1):190-200. doi: 10.1111/jpn.12179. Epub 2014 Mar 10. PubMed PMID: 24605953.
18: Haase AT, Rakasz E, Schultz-Darken N, Nephew K, Weisgrau KL, Reilly CS, Li Q, Southern PJ, Rothenberger M, Peterson ML, Schlievert PM. Glycerol Monolaurate Microbicide Protection against Repeat High-Dose SIV Vaginal Challenge. PLoS One. 2015 Jun 9;10(6):e0129465. doi: 10.1371/journal.pone.0129465. eCollection 2015. PubMed PMID: 26057743; PubMed Central PMCID: PMC4461171.
19: Tangwatcharin P, Khopaibool P. Activity of virgin coconut oil, lauric acid or monolaurin in combination with lactic acid against Staphylococcus aureus. Southeast Asian J Trop Med Public Health. 2012 Jul;43(4):969-85. PubMed PMID: 23077821.
20: Wakisaka S, Nishimura T, Gohtani S. O/W nano-emulsion formation using an isothermal low-energy emulsification method in a mixture of polyglycerol polyricinoleate and hexaglycerol monolaurate with glycerol system. J Oleo Sci. 2015;64(4):405-13. doi: 10.5650/jos.ess14229. Epub 2015 Mar 11. PubMed PMID: 25766932.

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